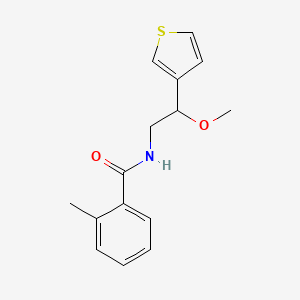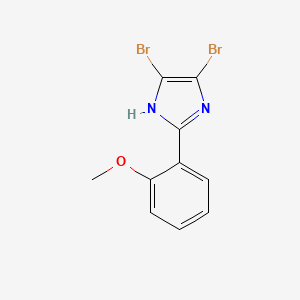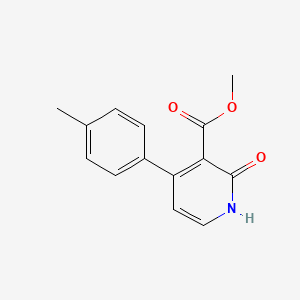![molecular formula C20H16Cl2N2O2S B2380982 [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate CAS No. 338413-54-0](/img/structure/B2380982.png)
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate
カタログ番号 B2380982
CAS番号:
338413-54-0
分子量: 419.32
InChIキー: VOFDROXKPZFLNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate, also known as MPTP-DCC, is a chemical compound that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
Anti-Helicobacter pylori Agent
- A study by Carcanague et al. (2002) highlights the use of a carbamate structure similar to [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate as an effective anti-Helicobacter pylori agent. This compound displayed low minimal inhibition concentration values against various H. pylori strains, including those resistant to other antibiotics. It also exhibited a low rate of resistance development and acceptable in vivo exposure levels (Carcanague et al., 2002).
Antimicrobial Activity
- Hussein (2018) synthesized novel sulfonamide hybrids containing carbamate structures and evaluated their antimicrobial activities. Some of the synthesized compounds showed significant activity against bacteria, indicating the potential use of carbamates in antimicrobial therapies (Hussein, 2018).
Antimitotic Agents
- Temple and Rener (1992) studied chiral isomers of a carbamate derivative and found that both S- and R-isomers showed activity in various biological systems, indicating potential use as antimitotic agents (Temple & Rener, 1992).
Synthesis and Transformations
- Research by Velikorodov and Shustova (2017) involved the synthesis of carbamate derivatives and their transformation into other compounds, showcasing the versatility and potential for varied applications in chemical synthesis (Velikorodov & Shustova, 2017).
Ligand for Metal Complexes
- Castiñeiras et al. (2019) designed a carbamate derivative as a ligand for complexes of Group 12 elements, demonstrating its utility in the synthesis of supramolecular structures and potential applications in materials science (Castiñeiras, García-Santos, & Saa, 2019).
Insecticidal Applications
- Metcalf, Fuertes-Polo, and Fukuto (1963) evaluated the toxicity of various N-methylcarbamates, including 3-methylphenyl N-methylcarbamate, as insecticides, providing insight into the potential use of carbamate compounds in pest control (Metcalf, Fuertes-Polo, & Fukuto, 1963).
Anticancer Agents
- Gangjee et al. (1996) synthesized pyrrolo[2,3-d]pyrimidines with a carbamate derivative, evaluating them as inhibitors of thymidylate synthase for potential use as antitumor and antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
特性
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S/c1-13-4-6-18(7-5-13)27-19-14(3-2-8-23-19)12-26-20(25)24-17-10-15(21)9-16(22)11-17/h2-11H,12H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFDROXKPZFLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

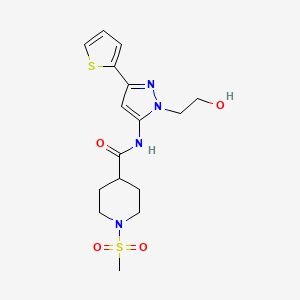
![1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2380901.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide](/img/structure/B2380902.png)


![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2380909.png)
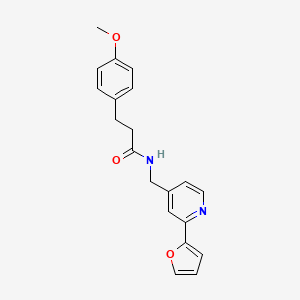
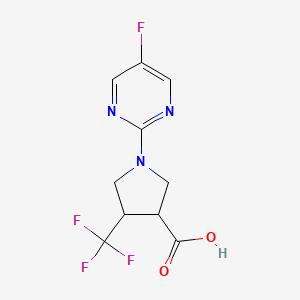
![3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2380914.png)
